

# Adjusting TAK-659 treatment schedule in long-term studies

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## Compound of Interest

Compound Name: TAK-659

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## Technical Support Center: TAK-659

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the treatment schedule of **TAK-659** (mivavotinib) in long-term studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental protocols.

## Troubleshooting and FAQs

### 1. What is the typical starting dose and schedule for **TAK-659** in clinical studies?

In phase I and II clinical trials, **TAK-659** has been administered orally in 28-day cycles.<sup>[1]</sup> The starting dose has varied, with some studies initiating at 60 mg once daily (QD).<sup>[1]</sup> The maximum tolerated dose (MTD) has been established at 100 mg QD in several studies involving patients with B-cell lymphomas.<sup>[1][2][3]</sup> Dose escalation cohorts have investigated ranges from 60 mg to 120 mg QD.<sup>[1][2]</sup> In studies involving patients with acute myeloid leukemia (AML), both once-daily and twice-daily (BID) regimens have been explored, with a recommended phase II dose of 140 mg QD and an MTD of 60 mg BID in that patient population.<sup>[4]</sup>

### 2. What are the most common reasons for adjusting the **TAK-659** treatment schedule?

Treatment schedule adjustments, including dose interruptions, reductions, or discontinuations, are primarily due to treatment-emergent adverse events (TEAEs).<sup>[1][5]</sup> Many of these are

asymptomatic and reversible laboratory abnormalities.[1][2] Common TEAEs leading to dose modification include increased amylase, increased lipase, neutropenia, hypophosphatemia, and elevated aspartate aminotransferase (AST).[1][5][6] In some cases, hemorrhagic events, particularly at higher doses, have led to discontinuation.[4][6]

### 3. How should asymptomatic laboratory abnormalities be managed?

A key finding across multiple studies is that many of the common grade  $\geq 3$  TEAEs are asymptomatic laboratory abnormalities, such as increased amylase, AST, and lipase.[2][5] These have been reported as generally reversible with dose reduction or discontinuation of the study drug.[5] In some combination therapy studies, it has been suggested that asymptomatic laboratory abnormalities should be considered artifacts of treatment and not necessarily inform dose modifications.[7] However, close monitoring is crucial.

### 4. What is the recommended course of action for managing neutropenia?

Grade  $\geq 3$  neutropenia is a reported TEAE.[5] In clinical studies, the administration of granulocyte colony-stimulating factor (G-CSF) has been used to manage this adverse event.[5] Dose interruption or reduction may also be necessary depending on the severity and persistence of the neutropenia.

### 5. Are there specific toxicities to monitor for at higher doses?

Yes, at higher doses, certain toxicities may become more frequent or severe. For instance, two dose-limiting toxicities (asymptomatic lipase elevation) were observed at the 120 mg dose in one study.[8] In a study with AML patients, grade  $\geq 3$  bleeding events were most frequently observed at a dose of 80 mg BID, which surpassed the MTD for that regimen.[4][6]

### 6. What is the pharmacokinetic profile of **TAK-659** and how might it influence dosing schedules?

**TAK-659** is absorbed relatively quickly, with a time to maximum concentration (T<sub>max</sub>) of approximately 2 hours.[1][2] It has a long terminal half-life of about 37 hours.[1][2] This pharmacokinetic profile supports once-daily dosing.[9] Drug exposure has been shown to generally increase with doses from 60-120 mg.[1][2] Population pharmacokinetic models have identified creatinine clearance as a factor influencing the apparent clearance of the drug, suggesting that renal function could impact drug exposure.[10]

## Data Summary

Table 1: Summary of **TAK-659** Dosing Regimens in Clinical Trials

Study Population	Dosing Regimen	Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D)	Reference
B-Cell Lymphoma	60-120 mg Once Daily (QD)	100 mg QD	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Relapsed/Refractory Acute Myeloid Leukemia (AML)	60-160 mg QD or 60-80 mg Twice Daily (BID)	140 mg QD (RP2D), 60 mg BID (MTD)	<a href="#">[4]</a>
High-Risk Diffuse Large B-Cell Lymphoma (DLBCL) in combination with R-CHOP	60-100 mg QD	100 mg QD	<a href="#">[7]</a>

Table 2: Common Grade  $\geq 3$  Treatment-Emergent Adverse Events (TEAEs) Associated with **TAK-659**

Adverse Event	Frequency in Lymphoma Patients (%)	Frequency in AML Patients (%)	Management Strategies Mentioned	Reference
Increased Amylase	29	21	Dose reduction or discontinuation	[5][6]
Neutropenia	27	N/A	G-CSF administration, dose modification	[5]
Hypophosphatemia	26	N/A	Dose modification	[1][5]
Increased Lipase	N/A	21	Dose modification	[6]
Febrile Neutropenia	N/A	56	Dose discontinuation for infection	[6][7]
Anemia	N/A	28	N/A	[6]
Platelet Count Drop	N/A	21	N/A	[6]
Hemorrhagic Events	N/A	26 (Grade $\geq 3$ )	Study discontinuation	[4][6]

## Experimental Protocols & Methodologies

Dose Escalation and MTD Determination:

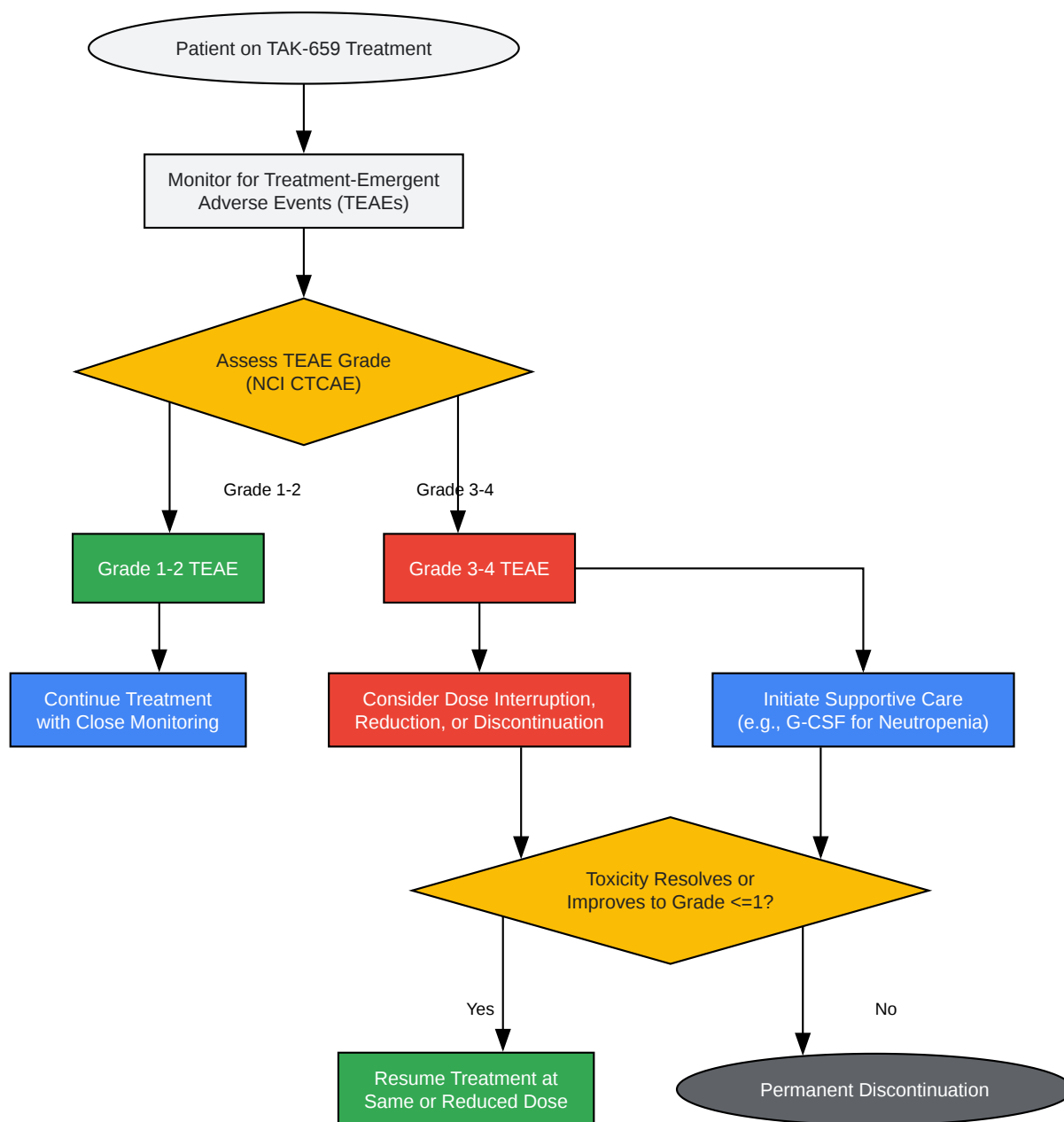
A common methodology for determining the MTD in Phase I studies of **TAK-659** is the 3+3 dose-escalation design.[1][7] In this design:

- A cohort of 3 patients is enrolled at a specific dose level.

- If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher dose level.
- If one of the three patients experiences a DLT, an additional 3 patients are enrolled at the same dose level.
- The MTD is defined as the dose level at which no more than one of the six patients experiences a DLT.

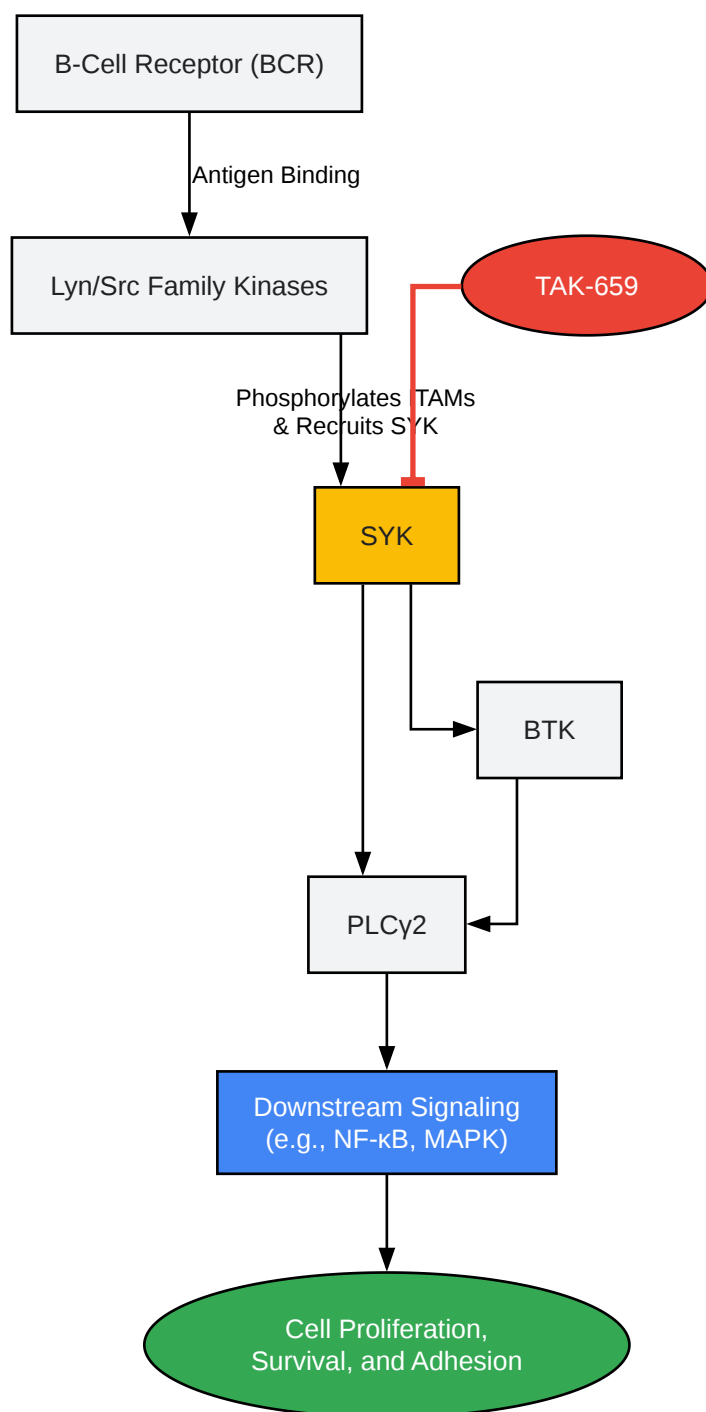
Dose-limiting toxicities are typically defined as specific adverse events occurring within the first cycle of treatment that are considered at least possibly related to the study drug.<sup>[4]</sup>

## Visualizations



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Caption: Workflow for **TAK-659** Dose Modification Based on TEAEs.



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Caption: Simplified SYK Signaling Pathway and the Point of Inhibition by **TAK-659**.

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## References

- 1. [aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- 2. Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://researchgate.net) [researchgate.net]
- 4. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 7. Phase I study of novel SYK inhibitor TAK-659 (mivavotinib) in combination with R-CHOP for front-line treatment of high-risk diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [onclive.com](https://onclive.com) [onclive.com]
- 9. [researchgate.net](https://researchgate.net) [researchgate.net]
- 10. [researchgate.net](https://researchgate.net) [researchgate.net]
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